

stability and storage conditions for 2-Methoxy-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-4-methyl-5-nitropyridine
Cat. No.:	B1581767

[Get Quote](#)

Technical Support Center: 2-Methoxy-4-methyl-5-nitropyridine

Welcome to the technical support guide for **2-Methoxy-4-methyl-5-nitropyridine** (CAS No. 6635-90-1). This document provides in-depth information, troubleshooting guides, and frequently asked questions regarding the stability and storage of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its proper handling is critical for experimental success and safety.[\[1\]](#)

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxy-4-methyl-5-nitropyridine and what are its primary properties?

2-Methoxy-4-methyl-5-nitropyridine is a substituted pyridine derivative. The pyridine ring, activated by the electron-withdrawing nitro group and the electron-donating methoxy group, makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecular structures.[\[1\]](#)[\[2\]](#) Its key properties are summarized below.

Table 1: Physicochemical Properties of **2-Methoxy-4-methyl-5-nitropyridine**

Property	Value	Source(s)
CAS Number	6635-90-1	[1] [3]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1] [4]
Molecular Weight	168.15 g/mol	[1] [3]
Appearance	Off-white to yellow crystalline powder	[1]
Melting Point	77-83 °C	[3]
Purity	Typically ≥97% or ≥98%	[1] [3]
Solubility	Slightly soluble in water, soluble in DMSO and ethanol.	[5]

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is best to store **2-Methoxy-4-methyl-5-nitropyridine** under controlled conditions. While some suppliers state it is stable under normal ambient conditions, best practices derived from handling similar heterocyclic and nitro-aromatic compounds suggest more stringent measures to ensure purity over time.[\[6\]](#)

Table 2: Recommended Storage Conditions

Condition	Recommendation	Rationale
Temperature	0-8°C (Refrigerated)	While stable at room temperature, refrigeration slows down any potential long-term degradation pathways, preserving the compound's purity for extended periods. [1]
Atmosphere	Inert (e.g., Argon, Nitrogen)	Although not strictly required for this compound, storage under an inert atmosphere is a gold standard for preventing slow oxidative degradation, especially if the container will be opened multiple times.
Light	Protect from light (Amber vial)	Nitro-aromatic compounds can be sensitive to light. Storing in an amber glass bottle or in a dark location prevents potential photochemical reactions. [5]
Moisture	Store in a dry, well-ventilated place	The compound should be kept in a tightly sealed container to protect it from moisture, which could lead to hydrolysis or clumping of the powder. [6] [7]

Q3: I left the container on the bench for a weekend at room temperature. Is the compound still usable?

Yes, most likely. The compound is a stable solid with a relatively high melting point (77-82 °C) and is generally considered stable under normal ambient conditions for short periods.[\[3\]](#)[\[6\]](#) A weekend at room temperature is unlikely to cause significant degradation. However, for long-term storage and to ensure the highest purity for sensitive downstream applications, it is crucial

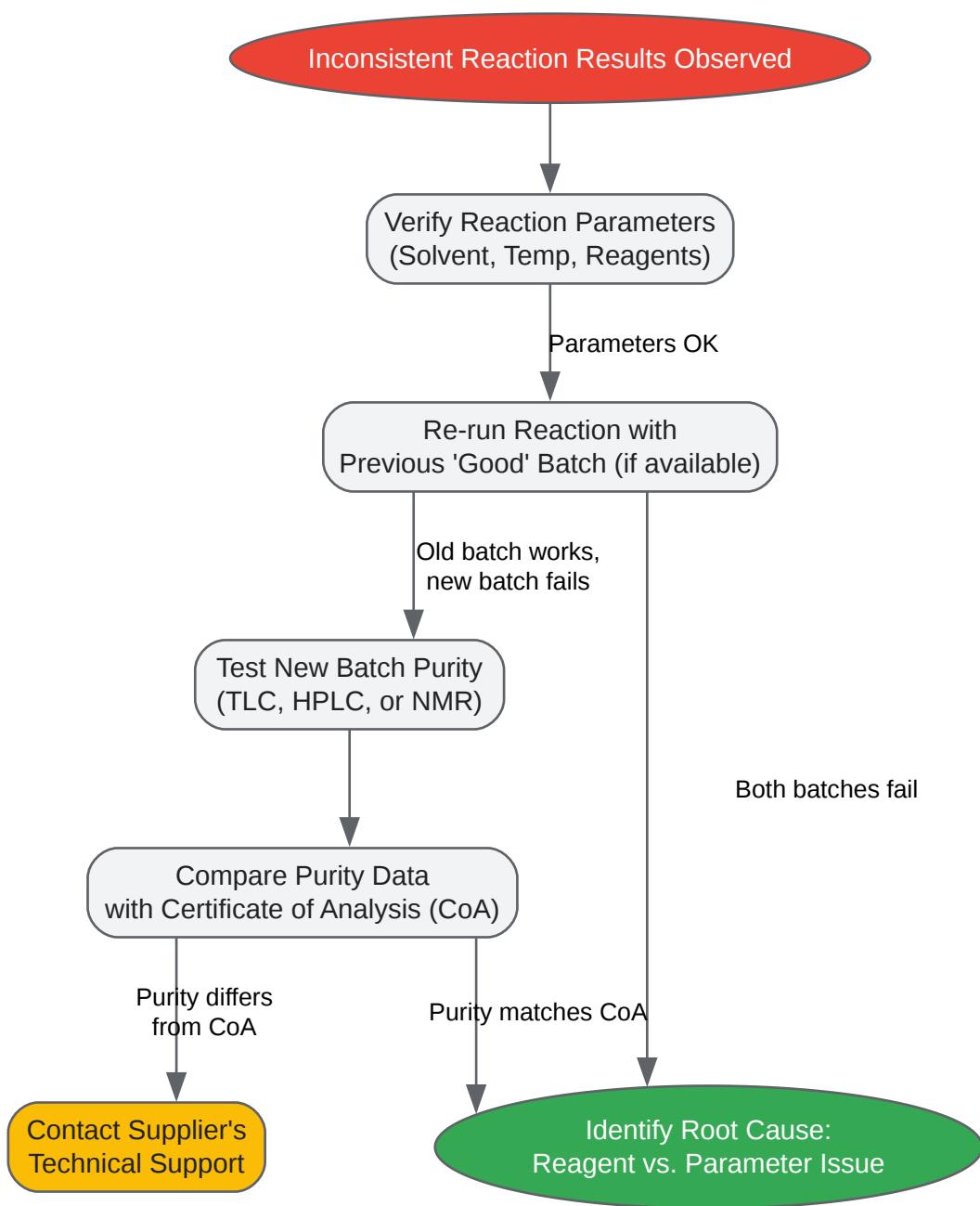
to return it to the recommended refrigerated and dry conditions.[\[1\]](#)[\[7\]](#) Always visually inspect the material for any changes in color or texture before use.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of **2-Methoxy-4-methyl-5-nitropyridine**.

Issue 1: The powder has changed color from off-white/yellow to a darker orange or brown.

- Potential Cause: This may indicate degradation. The color change can be a result of exposure to light, air (oxidation), or impurities over an extended period. The nitro group in particular can be involved in reactions that produce colored byproducts.
- Troubleshooting Steps:
 - Assess the Extent: Is the color change uniform throughout the material or just on the surface? Surface discoloration may be minor, while a bulk change is more concerning.
 - Purity Check: If your application is sensitive (e.g., multi-step pharmaceutical synthesis), it is highly recommended to re-analyze the compound's purity via methods like HPLC, LC-MS, or NMR.
 - Decision: For non-critical applications, the material might still be usable. For sensitive applications, using a fresh, pure lot is the safest option to avoid introducing impurities into your reaction sequence.


Issue 2: The compound appears clumpy or has absorbed moisture.

- Potential Cause: The container was not sealed properly or was opened frequently in a humid environment.
- Troubleshooting Steps:

- Drying: If the clumping is minor, the material can be dried under a vacuum in a desiccator. Do not heat the compound close to its melting point to dry it, as this could accelerate degradation.
- Prevention: When handling the solid, allow the container to warm to room temperature before opening it. This prevents condensation from forming inside the container. Always use a well-sealing container and consider storing it within a larger desiccator for added protection.[\[7\]](#)

Issue 3: Inconsistent results in my reaction using a new bottle of the compound.

- Potential Cause: While unlikely if sourced from a reputable supplier, batch-to-batch variability can occur. More commonly, improper storage or handling of the previous or current bottle could be the cause.
- Workflow for Investigation:

[Click to download full resolution via product page](#)

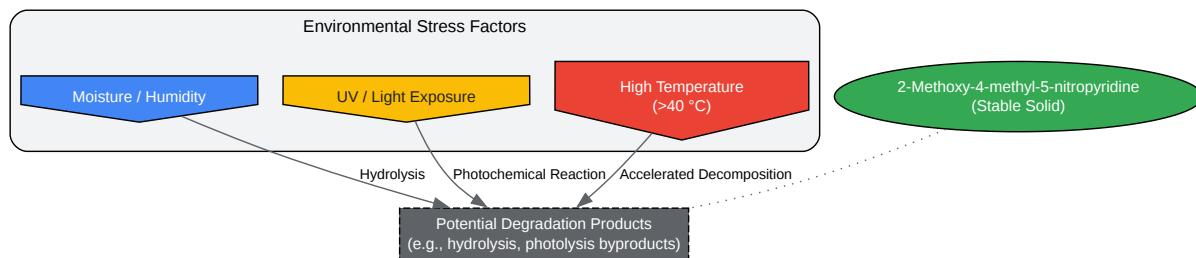
Caption: Workflow for troubleshooting inconsistent experimental results.

Part 3: Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Dispensing

This protocol minimizes contamination and ensures user safety.

- Preparation: Before retrieving the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
- Equilibration: Remove the sealed container from cold storage (0-8°C) and allow it to sit at ambient temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening.
- Dispensing: Conduct all weighing and dispensing in a well-ventilated area or a chemical fume hood.[6] Avoid creating dust.[7] Use clean spatulas and weighing vessels.
- Sealing and Storage: After dispensing, securely seal the container lid. Purging the headspace with an inert gas like argon or nitrogen before sealing is recommended for long-term storage. Promptly return the container to its recommended storage location.[7]


Protocol 2: Basic Stability Assessment in Solution

If you plan to store the compound in solution, its stability should be verified under your specific conditions (solvent, concentration, temperature).

- Solution Preparation (T=0): Prepare a stock solution of **2-Methoxy-4-methyl-5-nitropyridine** in your desired solvent (e.g., DMSO, Methanol) at a known concentration. Immediately take an aliquot, dilute it appropriately, and analyze it using a quantitative method like HPLC-UV. This is your baseline (T=0) reading.
- Storage: Store the remaining stock solution under your intended conditions (e.g., -20°C, 4°C, room temperature). Protect it from light.
- Time-Point Analysis: At set intervals (e.g., 24 hours, 48 hours, 1 week), take another aliquot from the stock solution, dilute it in the same manner, and analyze it via HPLC.
- Data Comparison: Compare the peak area or concentration of the main compound at each time point to the T=0 reading. A significant decrease (>5-10%) in the main peak area, or the appearance of new peaks, indicates degradation.

Part 4: Potential Degradation Factors

Understanding the factors that can affect the stability of **2-Methoxy-4-methyl-5-nitropyridine** is key to preventing its degradation. The primary environmental factors of concern are moisture, light, and high temperatures.

[Click to download full resolution via product page](#)

Caption: Potential environmental factors leading to the degradation of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methoxy-4-methyl-5-nitropyridine 97 6635-90-1 sigmaaldrich.com
- 4. 2-Methoxy-4-methyl-5-nitropyridine | C7H8N2O3 | CID 243169 - PubChem pubchem.ncbi.nlm.nih.gov
- 5. nbinno.com [nbinno.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]

- To cite this document: BenchChem. [stability and storage conditions for 2-Methoxy-4-methyl-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581767#stability-and-storage-conditions-for-2-methoxy-4-methyl-5-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com